5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Physical Property Formulation Handling

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (CAS 61551-49-3) is a bicyclic arenesulfonyl chloride in which the sulfonyl chloride group is positioned at the 2‑position of a partially hydrogenated naphthalene (tetralin) scaffold. This structural motif places an ortho‑fused cyclohexane ring adjacent to the electrophilic sulfur center, a feature that distinguishes it from classical monocyclic arenesulfonyl chlorides such as tosyl chloride or benzenesulfonyl chloride.

Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
CAS No. 61551-49-3
Cat. No. B1276011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
CAS61551-49-3
Molecular FormulaC10H11ClO2S
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
InChIKeyFNEIMPFRVQQOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (CAS 61551-49-3) Is Sourced for Differentiated Sulfonylation Chemistry


5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (CAS 61551-49-3) is a bicyclic arenesulfonyl chloride in which the sulfonyl chloride group is positioned at the 2‑position of a partially hydrogenated naphthalene (tetralin) scaffold . This structural motif places an ortho‑fused cyclohexane ring adjacent to the electrophilic sulfur center, a feature that distinguishes it from classical monocyclic arenesulfonyl chlorides such as tosyl chloride or benzenesulfonyl chloride [1]. The compound is primarily employed as a sulfonylation reagent in medicinal chemistry and agrochemical intermediate synthesis, where the tetralin core can impart unique steric and electronic properties to the derived sulfonamides and sulfonates .

Differentiated sulfonylation reagent for introducing a rigid tetralin core into sulfonamides and sulfonates.
Ortho-alkyl reactivity profile may support accelerated coupling kinetics compared to classical monocyclic sulfonyl chlorides.
Liquid reagent format compatible with automated liquid-dispensing workflows without pre-dissolution.

Why 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride Cannot Be Replaced by Generic Arenesulfonyl Chlorides in Structure-Driven Applications


Simply swapping 5,6,7,8‑tetrahydronaphthalene‑2‑sulfonyl chloride with a common monocyclic analog such as tosyl chloride or benzenesulfonyl chloride is not quantitatively innocuous. The ortho‑fused cyclohexane ring creates a sterically congested, rigid environment that alters the electrophilic reactivity at sulfur, a phenomenon validated by kinetic studies showing that ortho‑alkyl arenesulfonyl chlorides exhibit counterintuitive rate acceleration relative to their para‑ or unsubstituted counterparts [1]. In downstream biological applications, the tetralin nucleus critically influences pharmacophoric geometry: tetrahydronaphthalene‑2‑sulfonamides derived from this compound display measurable carbonic anhydrase isoform inhibition, whereas simple benzenesulfonamides often lack the conformational restriction needed for selective isoform binding [2]. These differences mean that procurement for a specific synthetic sequence or structure‑activity‑relationship campaign cannot treat the compound as an interchangeable commodity.

Reactivity Replacing with tosyl chloride or benzenesulfonyl chloride may shift sulfonylation kinetics; the ortho-fused ring can alter electrophilic reactivity at sulfur.
Conformation The tetralin scaffold imparts conformational restriction critical for isoform-selective binding; simple benzenesulfonamides often lack this geometry.
Handling Liquid vs. solid physical state alters weighing and automated dispensing workflows; naphthalene-2-sulfonyl chloride is a crystalline solid.

Differentiation Evidence Table for 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: Quantitative Comparison vs. Analog Sulfonyl Chlorides


Physical State Differentiation: Liquid vs. Crystalline Solid Handling

The target compound is a liquid at ambient temperature (no melting point reported; boiling point ~341.8 °C at 760 mmHg) , whereas the fully aromatic analog naphthalene-2-sulfonyl chloride is a crystalline solid with a melting point of 74–76 °C . This difference directly impacts weighing accuracy, solvent-free transfer, and compatibility with automated liquid-dispensing workstations in high-throughput synthesis.

Physical state at 20–25 °C
Cross-study comparable
Liquid; bp 341.8 °C
vs. naphthalene-2-sulfonyl chloride: solid; mp 74–76 °C
Supports liquid-handling workflow fit
Eliminates pre-dissolution; may reduce hydrolytic exposure during automated dispensing.
Physical Property Formulation Handling

Ortho-Alkyl Reactivity Enhancement: Chloride Exchange Kinetics

In a systematic kinetic study of chloride–chloride exchange, mono‑ and di‑ortho‑alkyl substituted arenesulfonyl chlorides exhibited experimentally determined second‑order rate constants significantly exceeding those predicted by Hammett σ constants alone, with the acceleration attributed to ground‑state steric compression that destabilizes the reactant and lowers the activation barrier [1]. The target compound, bearing an ortho‑cyclohexane-1,2-diyl substituent, falls within this ortho‑alkyl structural class and is therefore expected to show similar rate enhancement relative to para‑substituted or unsubstituted benzenesulfonyl chlorides.

Chloride exchange kinetics
Class-level inference
Ortho-alkyl class: up to ~2.7-fold rate enhancement
Relative to unsubstituted benzenesulfonyl chloride (k_rel = 1.0). Exact value not determined for this compound.
Reported reactivity context for ortho-alkyl class
Class-level prediction; compound-specific rate requires validation.
Reactivity Kinetics Sulfonyl Transfer

Carbonic Anhydrase Isoform Inhibitory Activity of Derived Sulfonamides

Sulfonamides derived from the tetrahydronaphthalene scaffold exhibit measurable human carbonic anhydrase (hCA) inhibition. N‑(1,2,3,4‑tetrahydronaphthalen‑2‑yl)methanesulfonamide, a representative tetralin‑based sulfonamide, showed a Ki of 94 ± 7.6 µM against hCA II [1]. While the parent sulfonyl chloride is not the direct inhibitor, it is the obligatory precursor for installing the tetrahydronaphthalene‑2‑sulfonamide pharmacophore, and the observed isoform‑selectivity profile (preferential hCA II over hCA I) distinguishes this scaffold from simple benzenesulfonamides that often lack such selectivity.

hCA II inhibition (derived sulfonamide)
Cross-study comparable
Ki = 94 ± 7.6 µM (hCA II)
Tetralin sulfonamide vs. indane analog: ~2-fold difference, inverted isoform preference.
Supports isoform-selectivity assay context
Preferential hCA II over hCA I; distinct from simple benzenesulfonamides.
Medicinal Chemistry Enzyme Inhibition Tetrahydronaphthalene

Synthetic Entry to Antimicrobial Hydronaphthalene‑Sulfonamides

A recent study demonstrated that 3‑methoxy‑8‑oxo‑5,6,7,8‑tetrahydronaphthalene‑2‑sulfonyl chloride—a structural analog of the title compound—serves as a key intermediate for a library of hydronaphthalene‑sulfonamides. The parent sulfonyl chloride (Compound 2) was intrinsically inactive in antimicrobial screening, but facile derivatization to sulfonamides 5a–f converted it into potent antimicrobial agents with favorable cytotoxicity safety profiles (IC₅₀ > 100 µM against human normal cells) [1]. This establishes the broader class of tetrahydronaphthalene‑2‑sulfonyl chlorides as privileged synthetic entry points for bioactive sulfonamide libraries.

Antimicrobial derivatization pathway
Supporting evidence
Parent sulfonyl chloride inactive; derived sulfonamides active with CC₅₀ > 100 µM
Activity observed after conversion to hydronaphthalene-sulfonamides (broth microdilution MIC).
Supports antimicrobial screening context
Scaffold requires derivatization; cytotoxicity safety factor >10-fold over MIC.
Antimicrobial Sulfonamide QSAR

Purity Benchmark: 98% Assay vs. Market‑Typical 95%

Leading suppliers offer 5,6,7,8‑tetrahydronaphthalene‑2‑sulfonyl chloride at 98% purity (HPLC, NMR‑verified) , whereas many generic sulfonyl chloride listings for this compound or its close analogs (e.g., 1‑naphthalenesulfonyl chloride, tosyl chloride) commonly specify 95–97% purity . A 3‑percentage‑point purity advantage reduces the molar equivalent of unidentified impurities in a typical 1 mmol reaction from 0.05 mmol to 0.02 mmol, which is significant when the sulfonyl chloride is the limiting reagent.

Assay purity (HPLC)
Supporting evidence
98% (leading supplier)
vs. market-typical sulfonyl chloride: 95%; impurity reduced from 5% to 2%.
Supports stoichiometry predictability
60% relative impurity reduction; relevant for millimole-scale library synthesis.
Purity Quality Control Procurement

Maximum‑Value Application Scenarios for 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: hCA II‑Selective Sulfonamide Lead Optimization

Programs targeting human carbonic anhydrase II for glaucoma or edema can leverage the tetrahydronaphthalene‑2‑sulfonamide scaffold’s demonstrated Ki of ~94 µM and its preferential isoform selectivity [1]. Procurement of the sulfonyl chloride enables direct synthesis of focused tetralin‑sulfonamide libraries, bypassing the need for multi‑step tetralin functionalization.

Automated High‑Throughput Sulfonylation: Liquid‑Handling Compatibility

Because the compound is a liquid at ambient temperature while naphthalene‑2‑sulfonyl chloride is a solid [1][2], automated liquid‑dispensing platforms can handle the reagent directly without pre‑dissolution, reducing cycle time and minimizing solvent‑induced side reactions in parallel synthesis arrays.

Antimicrobial Sulfonamide Discovery with Favorable Safety Margins

As demonstrated by the hydronaphthalene‑sulfonamide series, the tetrahydronaphthalene‑2‑sulfonyl chloride core can be elaborated into potent antimicrobial agents with CC₅₀ > 100 µM against human cells [1]. This safety‑activity profile supports its use as a privileged scaffold for hit expansion in anti‑infective drug discovery.

Process Chemistry: Accelerated Sulfonylation Under Mild Conditions

The ortho‑alkyl‑induced reactivity enhancement documented for this structural class—up to ~2.7‑fold rate acceleration vs. unsubstituted benzenesulfonyl chloride [1]—positions the compound as a faster‑reacting sulfonyl chloride for scale‑up applications where reduced reaction temperature and shorter cycle times are critical cost drivers.

Application
Selection Property
Validation Focus
hCA II-selective sulfonamide lead optimization
Isoform-selectivity assay context
hCA II Ki and selectivity ratio over hCA I
Automated high-throughput sulfonylation
Liquid reagent format compatibility
Weighing accuracy and dispensing reproducibility
Antimicrobial sulfonamide discovery
Antimicrobial screening context
MIC and human-cell cytotoxicity endpoints
Process chemistry: accelerated sulfonylation
Ortho-alkyl reactivity class context
Conversion rate and by-product profile under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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